2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid
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Overview
Description
2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid is an organic compound with the molecular formula C9H10N2O7S. It is characterized by the presence of three methyl groups, two nitro groups, and a sulfonic acid group attached to a benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid typically involves a multi-step process:
Sulfonation: 1,2,4-Trimethylbenzene is treated with concentrated sulfuric acid to produce 2,4,5-Trimethylbenzenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring optimal reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups and sulfonic acid group can participate in electrophilic and nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Reduction: Formation of 2,4,5-Trimethyl-3,6-diaminobenzene-1-sulfonic acid.
Oxidation: Formation of 2,4,5-Trimethyl-3,6-dinitrobenzoic acid.
Scientific Research Applications
2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid involves its interaction with various molecular targets:
Electrophilic Substitution: The nitro groups act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amines, which can further participate in various biochemical pathways.
Oxidation: The methyl groups can be oxidized, leading to the formation of carboxylic acids that can interact with different biological targets.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrobenzenesulfonic acid: Known for its use in biochemical assays.
2,4-Dinitrobenzenesulfonic acid: Used as a catalyst in organic synthesis.
3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid: Employed in the synthesis of various organic compounds.
Uniqueness
2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of three methyl groups and two nitro groups in specific positions on the benzene ring makes it a valuable compound for targeted chemical reactions and industrial applications.
Properties
CAS No. |
13059-46-6 |
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Molecular Formula |
C9H10N2O7S |
Molecular Weight |
290.25 g/mol |
IUPAC Name |
2,4,5-trimethyl-3,6-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C9H10N2O7S/c1-4-5(2)8(11(14)15)9(19(16,17)18)6(3)7(4)10(12)13/h1-3H3,(H,16,17,18) |
InChI Key |
OSIGDRSNJYXSDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)O)[N+](=O)[O-])C |
Origin of Product |
United States |
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